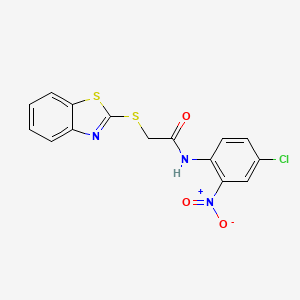![molecular formula C20H10BrClFN3O4 B11541053 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11541053.png)
2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
IUPAC Name: this compound
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins different fragments using palladium-catalyzed carbon–carbon bond formation. Specifically, the compound is prepared by coupling an aryl bromide (2-bromo-6-nitrophenol) with an aryl boronic acid derivative (the benzoxazole-containing fragment). The reaction proceeds under mild conditions and is widely applicable due to its functional group tolerance .
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling or related reactions.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The nitro group (NO₂) can undergo reduction to form an amino group (NH₂).
Substitution: The bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions: Sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions.
Major Products: Reduction leads to the corresponding amino derivative, while substitution can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile building block for more complex molecules.
Biology: Potentially as a probe or ligand for biological studies.
Medicine: Investigating its pharmacological properties.
Industry: For the synthesis of specialized materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. its molecular targets likely involve interactions with specific proteins or enzymes. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure and reactivity to related molecules. Its uniqueness lies in the combination of the benzoxazole, nitro, and bromo groups.
Properties
Molecular Formula |
C20H10BrClFN3O4 |
|---|---|
Molecular Weight |
490.7 g/mol |
IUPAC Name |
2-bromo-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H10BrClFN3O4/c21-15-8-13(26(28)29)5-10(19(15)27)9-24-12-2-4-18-17(7-12)25-20(30-18)14-3-1-11(23)6-16(14)22/h1-9,27H |
InChI Key |
XMLWDJTZWBAMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)N=C(O2)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)
![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![4-{[(3-Bromophenyl)carbamothioyl]oxy}-N-(4-iodophenyl)benzamide](/img/structure/B11540994.png)
![2-{[(E)-naphthalen-1-ylmethylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11540995.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540996.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)

![1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11541014.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)

![3-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzamide](/img/structure/B11541028.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11541038.png)
